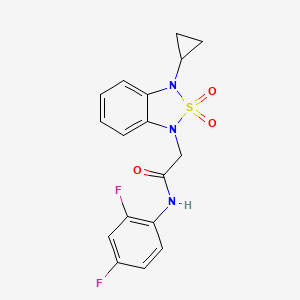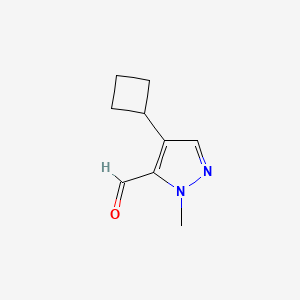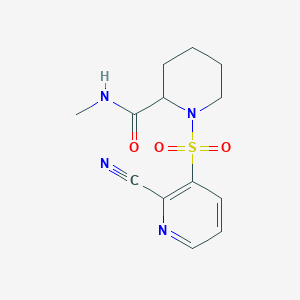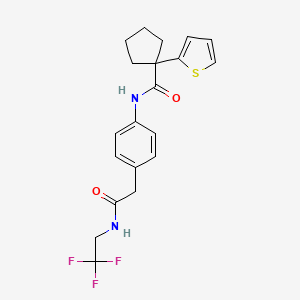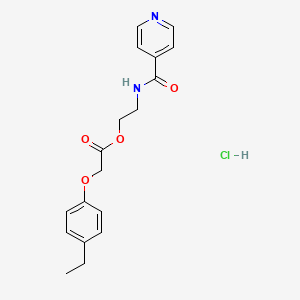
2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains an isonicotinamide group, an ethyl group, a phenoxy group, and an acetate group. It’s likely used in the field of organic chemistry, possibly for research or pharmaceutical purposes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic chemistry reactions. For example, phenoxy acetamide and its derivatives can be synthesized through many chemical techniques and new computational chemistry applications .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Similar compounds, such as ethyl-2-(4-aminophenoxy)acetate, have been synthesized through selective and consecutive reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific molecular structure .科学的研究の応用
Environmental Analysis and Pollution Studies
Research on phenols and aromatic acids in river waters, including the analysis of various phenolic and aromatic compounds through gas chromatographic-mass spectrometric identification, highlights the importance of understanding environmental pollutants and their sources. This area of study is critical for assessing water quality and the impact of industrial and urban activities on river ecosystems (Matsumoto, Ishiwatari, & Hanya, 1977).
Medicinal Chemistry and Drug Development
Significant research has been dedicated to developing new classes of compounds with potential therapeutic applications, such as high-ceiling diuretics and anti-asthma medications. This includes the synthesis and evaluation of Mannich bases and aminomethyl derivatives for their saluretic and diuretic activities, as well as the production of prototypes for anti-asthma drugs through enzymatic hydrolysis techniques (Lee et al., 1984; Bevilaqua et al., 2004).
Materials Science and Corrosion Inhibition
The exploration of chalcone derivatives for their corrosion inhibition properties on mild steel in acidic environments demonstrates the intersection of chemistry and materials science. Such research provides insights into protective strategies for industrial materials, enhancing their durability and lifespan (Lgaz et al., 2017).
Synthetic Chemistry and Catalyst Development
Studies on the synthesis of coumarins through Pechmann condensation in Lewis acidic chloroaluminate ionic liquid reveal advancements in synthetic methodologies, offering more efficient and environmentally friendly routes for producing complex organic compounds (Potdar, Mohile, & Salunkhe, 2001).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(pyridine-4-carbonylamino)ethyl 2-(4-ethylphenoxy)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4.ClH/c1-2-14-3-5-16(6-4-14)24-13-17(21)23-12-11-20-18(22)15-7-9-19-10-8-15;/h3-10H,2,11-13H2,1H3,(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJNIQFUFFIFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OCCNC(=O)C2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2830195.png)
![2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2830196.png)

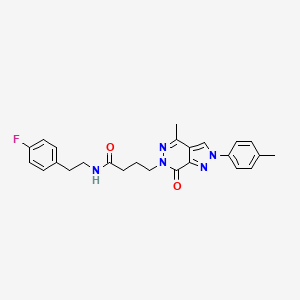

![N-(2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2830200.png)
